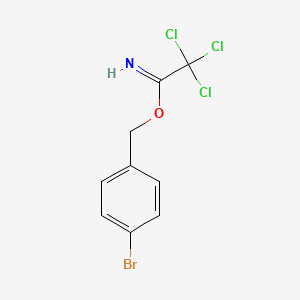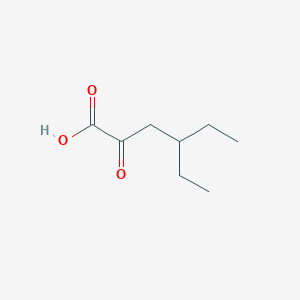![molecular formula C16H21N3O2 B12554957 2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2,8-Diazaspiro[4.5]décane-1,3-dione, 2-amino-8-(phénylméthyl)- est un composé qui a suscité un intérêt significatif dans le domaine de la chimie médicinale. Ce composé est connu pour son potentiel en tant qu’inhibiteur de kinase, ciblant en particulier la protéine kinase d’interaction du récepteur 1 (RIPK1), qui joue un rôle crucial dans la voie de la nécroptose, une forme de mort cellulaire programmée .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2,8-Diazaspiro[4.5]décane-1,3-dione, 2-amino-8-(phénylméthyl)- implique généralement un processus en plusieurs étapesLes conditions réactionnelles nécessitent souvent l’utilisation de catalyseurs et de solvants spécifiques pour garantir un rendement élevé et une pureté optimale .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé sont encore en cours de développement, mais elles se concentrent généralement sur l’optimisation de la voie de synthèse pour augmenter la production tout en maintenant l’intégrité et l’activité du composé. Cela implique l’utilisation de techniques avancées telles que la chimie en flux continu et la synthèse automatisée .
Analyse Des Réactions Chimiques
Types de réactions
La 2,8-Diazaspiro[4.5]décane-1,3-dione, 2-amino-8-(phénylméthyl)- subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels, ce qui pourrait améliorer l’activité du composé.
Réduction : Cette réaction peut être utilisée pour modifier les propriétés électroniques du composé.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent souvent des températures et des pH contrôlés pour garantir la voie réactionnelle souhaitée .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, ce qui améliore la polyvalence du composé .
Applications de la recherche scientifique
La 2,8-Diazaspiro[4.5]décane-1,3-dione, 2-amino-8-(phénylméthyl)- a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son rôle dans l’inhibition de la RIPK1, impliquée dans la nécroptose.
Médecine : Agent thérapeutique potentiel pour le traitement des maladies inflammatoires en inhibant la nécroptose.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting RIPK1, which is involved in necroptosis.
Medicine: Potential therapeutic agent for treating inflammatory diseases by inhibiting necroptosis.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Le composé exerce ses effets principalement en inhibant l’activité kinase de la RIPK1. Cette inhibition bloque l’activation de la voie de la nécroptose, empêchant ainsi la mort cellulaire programmée. Les cibles moléculaires comprennent le site de liaison à l’ATP de la RIPK1, et les voies impliquées sont celles qui régulent la mort cellulaire et l’inflammation .
Comparaison Avec Des Composés Similaires
Composés similaires
- 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]décane-2,4-dione
- Dérivés de la 2,8-Diazaspiro[4.5]décan-1-one
Unicité
La 2,8-Diazaspiro[4.5]décane-1,3-dione, 2-amino-8-(phénylméthyl)- se distingue par son activité inhibitrice puissante contre la RIPK1, avec une valeur IC50 de 92 nM. Cela en fait un composé de tête prometteur pour un développement ultérieur en tant qu’agent thérapeutique .
Propriétés
Formule moléculaire |
C16H21N3O2 |
|---|---|
Poids moléculaire |
287.36 g/mol |
Nom IUPAC |
2-amino-8-benzyl-2,8-diazaspiro[5.5]undecane-1,3-dione |
InChI |
InChI=1S/C16H21N3O2/c17-19-14(20)7-9-16(15(19)21)8-4-10-18(12-16)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,17H2 |
Clé InChI |
RGGDWRBLSMIPMG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC(=O)N(C2=O)N)CN(C1)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)
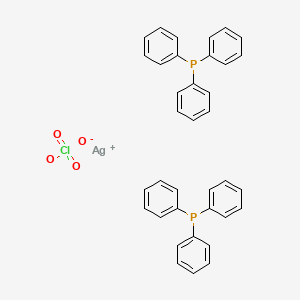
![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
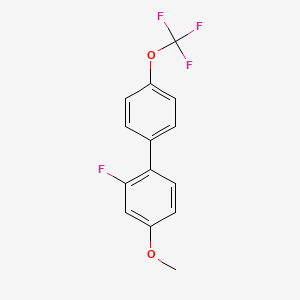
![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
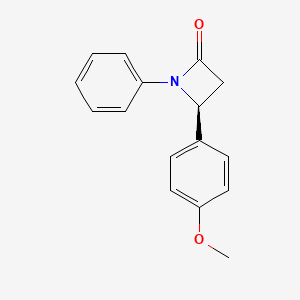
![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
